CCK (26-31) (non-sulfated)

Vue d'ensemble

Description

Cholecystokinine (26-31) (non-sulfaté): est un fragment d'hormone peptidique présent dans l'intestin et le cerveau. Il s'agit d'un fragment N-terminal de la cholécystokinine, une hormone peptidique qui stimule la digestion, régule la satiété et est associée à l'anxiété . La forme non sulfatée de la cholécystokinine (26-31) est moins active que sa contrepartie sulfatée .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La cholécystokinine (26-31) (non-sulfatée) peut être synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Le produit final est clivé de la résine et déprotégé à l'aide d'un mélange d'acide trifluoroacétique (TFA), d'eau et d'agents de récupération .

Méthodes de production industrielle: La production industrielle de la cholécystokinine (26-31) (non-sulfatée) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. La purification est généralement obtenue par chromatographie liquide haute performance (CLHP), assurant la pureté et la qualité du peptide .

Analyse Des Réactions Chimiques

Types de réactions: La cholécystokinine (26-31) (non-sulfatée) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle peut également participer à des réactions d'oxydation et de réduction impliquant ses résidus d'acides aminés.

Réactifs et conditions courants:

Oxydation: Le peroxyde d'hydrogène (H₂O₂) ou l'iode (I₂) peuvent être utilisés pour oxyder les résidus de méthionine.

Réduction: Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent réduire les ponts disulfures.

Substitution: Les résidus d'acides aminés peuvent être substitués en utilisant des réactifs spécifiques sous des conditions contrôlées.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent des fragments peptidiques modifiés avec des séquences d'acides aminés ou des groupes fonctionnels modifiés .

Applications de recherche scientifique

La cholécystokinine (26-31) (non-sulfatée) a plusieurs applications de recherche scientifique:

Chimie: Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie: Enquête sur son rôle dans la digestion, la régulation de la satiété et les voies liées à l'anxiété.

Médecine: Explorée pour des applications thérapeutiques potentielles dans les troubles gastro-intestinaux et la gestion de l'anxiété.

Industrie: Utilisée dans le développement de médicaments et d'outils de diagnostic à base de peptides .

Mécanisme d'action

La cholécystokinine (26-31) (non-sulfatée) exerce ses effets en se liant aux récepteurs de la cholécystokinine (CCK1 et CCK2) situés dans l'intestin et le cerveau. Cette liaison stimule la sécrétion d'enzymes pancréatiques, la contraction de la vésicule biliaire et la motilité intestinale. Elle régule également la satiété et inhibe la sécrétion d'acide de l'estomac. Dans le cerveau, la cholécystokinine agit comme un neurotransmetteur, modulant l'anxiété et d'autres comportements .

Applications De Recherche Scientifique

Cholecystokinin (26-31) (non-sulfated) has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in digestion, satiety regulation, and anxiety-related pathways.

Medicine: Explored for potential therapeutic applications in gastrointestinal disorders and anxiety management.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mécanisme D'action

Cholecystokinin (26-31) (non-sulfated) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) located in the gut and brain. This binding stimulates pancreatic enzyme secretion, gallbladder contraction, and gut motility. It also regulates satiety and inhibits acid secretion from the stomach. In the brain, cholecystokinin acts as a neurotransmitter, modulating anxiety and other behaviors .

Comparaison Avec Des Composés Similaires

Composés similaires:

Cholecystokinine (26-31) (sulfatée): Forme plus active en raison de la présence de groupes sulfates.

Cholecystokinine (26-33) (non-sulfatée): Fragment peptidique plus long avec des fonctions similaires.

Cholecystokinine (30-33) (non-sulfatée): Fragment plus court avec des activités biologiques distinctes.

Unicité: La cholécystokinine (26-31) (non-sulfatée) est unique en raison de sa séquence spécifique et de l'absence de sulfatation, ce qui affecte son activité et ses interactions avec les récepteurs. Ceci en fait un outil précieux pour étudier le rôle de la sulfatation dans la fonction des hormones peptidiques .

Propriétés

IUPAC Name |

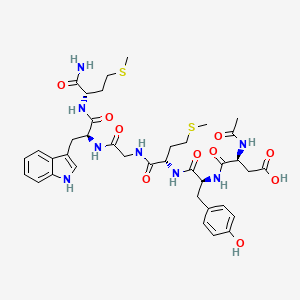

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIRLWWYUBVSM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)

![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)

![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)

![5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1496494.png)